molecular formula C15H18N2O2S2 B5503033 1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine

1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine

Cat. No.: B5503033
M. Wt: 322.5 g/mol
InChI Key: UVADDIZXYOQZGO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(phenylsulfonyl)-4-(2-thienylmethyl)piperazine is a useful research compound. Its molecular formula is C15H18N2O2S2 and its molecular weight is 322.5 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 322.08097017 g/mol and the complexity rating of the compound is 421. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Sulfomethylation of Piperazine Derivatives

  • Study Overview : Research by van Westrenen & Sherry (1992) focused on the sulfomethylation of piperazine and other polyazamacrocycles, exploring their potential in producing various substituted products based on pH conditions. These products were used to develop a series of mono- and diacetate, phosphonate, and phosphinate derivatives.

Metabolic Pathways of Piperazine Derivatives

  • Metabolic Analysis : The study by Hvenegaard et al. (2012) investigated the metabolism of a novel antidepressant containing a piperazine derivative, revealing its oxidative metabolites and the enzymes involved in its metabolism, including CYP2D6 and CYP3A4/5.

Receptor Binding and Pharmacological Profiles

  • Receptor Antagonism : Research conducted by Borrmann et al. (2009) developed a series of 1-alkyl-8-(piperazine-1-sulfonyl)phenylxanthines, which were characterized for their binding and antagonistic activity at adenosine A2B receptors, leading to the discovery of compounds with high potency and selectivity.

Structural Analysis and Crystallography

  • Crystal Structure Determination : A study by Berredjem et al. (2010) determined the crystal structure of 4-phenyl-piperazine-1-sulfonamide, providing insights into its molecular configuration and intermolecular interactions.

Antibacterial Properties

  • Antibacterial Activities : Wu Qi (2014) synthesized and evaluated a series of 1-substituted-4-[5-(4-substituted phenyl)-1,3,4-thiadiazol-2-sulfonyl]piperazine derivatives for their antibacterial properties, finding that some compounds exhibited significant activity against various bacterial strains.

Synthesis and SAR of Piperazine Derivatives

  • Synthesis and Selectivity : Research by McCombie et al. (2002) described the synthesis and muscarinic binding properties of 1-[4-(4-arylsulfonyl)phenylmethyl]-4-(4-piperidinyl)-piperazine derivatives, achieving high levels of M2 subtype affinity with specific substitutions.

Properties

IUPAC Name

1-(benzenesulfonyl)-4-(thiophen-2-ylmethyl)piperazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O2S2/c18-21(19,15-6-2-1-3-7-15)17-10-8-16(9-11-17)13-14-5-4-12-20-14/h1-7,12H,8-11,13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVADDIZXYOQZGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC=CS2)S(=O)(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.